molecular formula C15H20N4O2 B3005194 N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine CAS No. 303046-81-3

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B3005194
CAS No.: 303046-81-3
M. Wt: 288.351
InChI Key: AJUSJUJULQLDNZ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a tert-butylphenyl group and two methoxy groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-tert-butylphenylamine with 4,6-dimethoxy-1,3,5-triazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the triazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds.

Scientific Research Applications

Chemical Properties and Structure

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine features a triazine ring with a tert-butylphenyl substituent and two methoxy groups. Its molecular formula is C15H20N4O2C_{15}H_{20}N_{4}O_{2} with a molecular weight of approximately 288.34 g/mol. The unique structure contributes to its reactivity and interaction with various biological and chemical systems.

Chemistry

Building Block for Synthesis:
this compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds.

Reaction TypeExample ReagentsNotes
OxidationHydrogen peroxideForms oxidized derivatives
ReductionSodium borohydrideProduces reduced forms
SubstitutionHalogensReplaces substituents on the triazine ring

Biology

Biological Activity Exploration:
Research has indicated potential biological activities of this compound. Studies are ongoing to evaluate its interactions with biomolecules and its effects on cellular pathways. For instance, its ability to modulate enzyme activities could have implications in drug development.

Medicine

Therapeutic Potential:
The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory or anticancer activities. As a precursor in drug development, it could lead to the synthesis of novel pharmaceuticals targeting specific diseases.

Case Study:
A study explored the effects of triazine derivatives on cancer cell lines, highlighting the potential of this compound as a candidate for further investigation due to its selective cytotoxicity against certain cancer types.

Industry

Advanced Material Production:
In industrial applications, this compound is utilized in producing advanced materials due to its stability and reactivity. It acts as a condensing agent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A related compound with a similar tert-butylphenyl group but different functional groups.

    4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups but a different core structure.

Uniqueness

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with tert-butylphenyl and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the triazine family, characterized by a triazine ring structure substituted with various functional groups. The specific molecular formula is C13H18N4O2C_{13}H_{18}N_4O_2, with a molecular weight of 262.31 g/mol. Its structural features include:

  • Triazine Core : A six-membered ring containing three nitrogen atoms.
  • tert-butyl Group : Enhances lipophilicity and potentially increases the compound's biological activity.
  • Dimethoxy Substituents : These groups may influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antioxidant Properties : Compounds in the triazine class are known for their ability to scavenge free radicals and protect against oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : Triazine derivatives can inhibit key enzymes involved in cancer progression and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes like DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cellular proliferation and metabolism .
  • Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and adenosine receptors, potentially influencing neurotransmission and neuroprotection .
  • Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity by neutralizing reactive oxygen species (ROS) .

1. Anticancer Activity

A study explored the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation in breast and colon cancer models. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.

2. Antimicrobial Efficacy

In a comparative study against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus. This suggests potential as a therapeutic agent in treating infections caused by resistant strains .

Research Findings Summary

Study FocusFindingsReference
Antioxidant ActivityEffective scavenging of free radicals
Anticancer PropertiesInduced apoptosis in breast cancer cells
Antimicrobial ActivityMIC of 8 μg/mL against MRSA
Enzyme InhibitionInhibits DNA topoisomerase IIα

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)10-6-8-11(9-7-10)16-12-17-13(20-4)19-14(18-12)21-5/h6-9H,1-5H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUSJUJULQLDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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